![molecular formula C6H15NO B1449246 (2,2-Dimethylpropyl)(methoxy)amine CAS No. 1502774-15-3](/img/structure/B1449246.png)
(2,2-Dimethylpropyl)(methoxy)amine
Overview
Description
“(2,2-Dimethylpropyl)(methoxy)amine” is also known as tert-butyl(methoxy)amine or TBMA. It is an organic compound with the empirical formula C6H15NO . The molecular weight of this compound is 117.19 g/mol.
Synthesis Analysis
The synthesis of similar compounds, such as methoxyamine, involves O-alkylation of hydroxylamine derivatives . For example, methoxyamine is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylpropyl)(methoxy)amine” consists of a nitrogen atom bonded to a methoxy group and a 2,2-dimethylpropyl group .Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis
Amines, including “(2,2-Dimethylpropyl)(methoxy)amine”, are organic compounds that contain a nitrogen atom. They can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to them . The physical properties of amines are significantly different from those of alkanes due to the inclusion of a heteroatom such as nitrogen .Relevant Papers One relevant paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the use of γ-methoxy propyl amine in the field of light-emitting devices . These papers could provide further insights into the properties and potential applications of “(2,2-Dimethylpropyl)(methoxy)amine”.
Scientific Research Applications
Agricultural Chemistry
Antifungal Agent Development: Research indicates that derivatives of 2,2-dimethylchromene, which can be synthesized from compounds structurally related to (2,2-Dimethylpropyl)(methoxy)amine, show promising antifungal activities . These derivatives could serve as potential botanical fungicides, offering an environmentally friendly alternative to traditional chemical fungicides.
Pharmaceutical Chemistry
Drug Synthesis: The electrochemical oxidation of amines, including those similar to (2,2-Dimethylpropyl)(methoxy)amine, is crucial for synthesizing a wide range of pharmaceuticals . This process provides an alternative to conventional chemical transformations, enabling the creation of chemically useful molecules.
Material Science
Dendrimer Synthesis: Dendrimers, which are nano-sized, highly branched, and symmetrical molecules, have vast applications in electronics, drug delivery, and materials science. Poly-aliphatic amine dendrimers, possibly derived from (2,2-Dimethylpropyl)(methoxy)amine, are significant in this field for their unique properties and applications .
Biochemistry
Biogenic Amine Study: Amines play critical roles in biological systems. Understanding the biochemical properties of amines, including those similar to (2,2-Dimethylpropyl)(methoxy)amine, is essential for elucidating their physiological functions and potential toxic effects .
Environmental Science
Pollution Remediation: The study of amines, including (2,2-Dimethylpropyl)(methoxy)amine, is significant in environmental science for the development of strategies to remediate amine-related pollution. This includes understanding their behavior in water treatment processes and their impact on ecosystems .
Analytical Chemistry
Derivatization Agent: In analytical chemistry, derivatization is a technique used to modify the chemical structure of substances to facilitate their analysis. Compounds like (2,2-Dimethylpropyl)(methoxy)amine can be used to derivatize other compounds, improving their detectability and measurement accuracy .
Chemical Engineering
Catalysis: The field of chemical engineering utilizes amines in catalysis. For instance, the iron-catalyzed synthesis of primary amines through reductive amination is a process where compounds structurally related to (2,2-Dimethylpropyl)(methoxy)amine could be involved, showcasing the importance of amines in developing reusable catalysts .
Medicinal Chemistry
Anticancer Research: Pyridine-containing compounds, which can be synthesized from amines like (2,2-Dimethylpropyl)(methoxy)amine, are increasingly important in medicinal applications, including anticancer research. They serve as key scaffolds in the design of new therapeutic agents .
properties
IUPAC Name |
N-methoxy-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5-7-8-4/h7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTWTJGICOYQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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